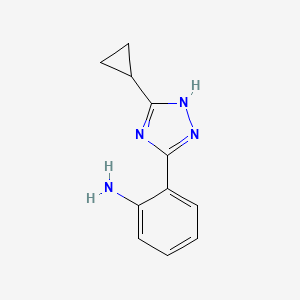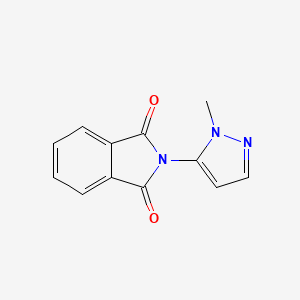
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is an organic compound with the molecular formula C9H8Br2F2O It is a derivative of benzene, substituted with two bromine atoms, a difluoromethoxy group, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene typically involves the bromination of 2-(difluoromethoxy)-5-ethylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:
Bromination: Introduction of bromine atoms into the benzene ring.
Substitution: Introduction of the difluoromethoxy group.
Alkylation: Addition of the ethyl group to the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,3-dihydroxy-2-(difluoromethoxy)-5-ethylbenzene or 1,3-diamino-2-(difluoromethoxy)-5-ethylbenzene.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism by which 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, including:
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules.
Hydrogen Bonding: The difluoromethoxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Pathways Involved: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
1,3-Dibromo-2-(difluoromethoxy)-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethyl group.
1,3-Dibromo-2,2-dimethoxypropane: Similar bromine substitution but with different alkoxy groups.
1,3-Dibromo-2,2-difluoropropane: Similar bromine and fluorine substitution but with a different carbon backbone.
Uniqueness: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is unique due to the presence of both difluoromethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKJVWAVMAAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2940679.png)





![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)
![2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2940690.png)

